Synthetic Step-Count Reduction: 4-Step vs. Prior Art 9-Step Flurbiprofen Route
The Upjohn patents explicitly disclose that the prior art synthesis of flurbiprofen required 9 synthetic steps starting from 4-bromoacetophenone . In contrast, the route enabled by diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate as intermediate IIIa achieves flurbiprofen in 4 steps: condensation, reduction, diazotization/coupling, and hydrolysis/decarboxylation . This represents a 56% reduction in step count, directly translating to lower solvent consumption, reduced intermediate isolations, and shorter cycle times.
| Evidence Dimension | Number of synthetic steps from commodity starting material to flurbiprofen API |
|---|---|
| Target Compound Data | 4 steps (via diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate intermediate IIIa) |
| Comparator Or Baseline | 9 steps (U.S. Pat. Nos. 3,755,427 and 3,793,457 starting from 4-bromoacetophenone) |
| Quantified Difference | 5 fewer steps; 56% reduction in step count |
| Conditions | As disclosed in US Patent 4,266,069 (Description of the Prior Art vs. Detailed Description) |
Why This Matters
For procurement in process R&D, a 4-step route vs. a 9-step route reduces total intermediate procurement needs, solvent waste, and quality control touchpoints, directly impacting cost-of-goods and scale-up feasibility.
- [1] US Patent 4,266,069. Processes for the preparation of hydratropic acids and esters. The Upjohn Company, issued May 5, 1981. Column 1, lines 38-42: 'U.S. Pat. No. 3,755,427 and U.S. Pat. No. 3,793,457 disclose a 9-step synthesis of flurbiprofen starting from 4-bromoacetophenone.' View Source
- [2] US Patent 4,398,035. Malonic acids and esters thereof. The Upjohn Company, issued August 9, 1983. Detailed Description disclosing the 4-step sequence: condensation → reduction → diazotization/coupling → hydrolysis/decarboxylation. View Source
